molecular formula C9H20ClNO B3008640 3-(Azepan-1-yl)propan-1-ol hydrochloride CAS No. 119014-31-2

3-(Azepan-1-yl)propan-1-ol hydrochloride

Cat. No. B3008640
CAS RN: 119014-31-2
M. Wt: 193.72
InChI Key: KAQZVOIFPNWXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)propan-1-ol hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a chiral compound with a molecular weight of 177.68 g/mol and a melting point of 160-162°C. It has been shown to have activity against a variety of biological targets, making it a promising candidate for further research.

Scientific Research Applications

Antioxidant Activity

3-(Azepan-1-yl)propan-1-ol hydrochloride derivatives demonstrate promising antioxidant activities. For instance, the coupling of different amino acids with similar compounds enhances their antioxidant activities. This is particularly evident in the study of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives, where certain derivatives showed significant antioxidant activities (Kumar, Kumar, & Naik, 2009).

Antifungal Applications

Compounds related to this compound have been extensively studied for their antifungal properties. For instance, derivatives such as 1,2,3-Triazole derivatives showed notable in vitro antifungal activity against various Candida strains, suggesting potential applications in developing antifungal agents (Lima-Neto et al., 2012). Another study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives revealed high activity against Candida spp. strains, indicating their potential as fluconazole analogues in antifungal treatments (Zambrano-Huerta et al., 2019).

Protein Kinase Inhibition

Novel azepane derivatives, closely related to this compound, have been found to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). This inhibition suggests potential applications in medical research, particularly in drug development targeting these enzymes (Breitenlechner et al., 2004).

Interaction with Gold (III)

The interaction between gold (III) and compounds similar to this compound, such as 2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid, has been studied. This interaction is characterized by oxidation-reduction with complex formation, indicating potential applications in chemical and pharmaceutical research (Darbinyan, Galstyan, & Khachatryan, 2022).

Conformational Energetics Studies

Studies on the conformational energetics of azepan and azepan-1-ylacetonitrile provide insights into the structural and reactivity behavior of these types of compounds. This research is crucial for understanding the pharmacodynamics and pharmacokinetics of drugs containing similar structures (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).

properties

IUPAC Name

3-(azepan-1-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c11-9-5-8-10-6-3-1-2-4-7-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZVOIFPNWXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.